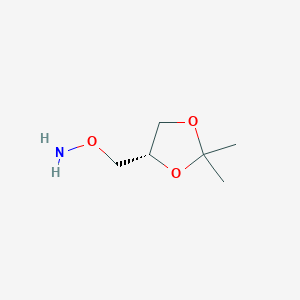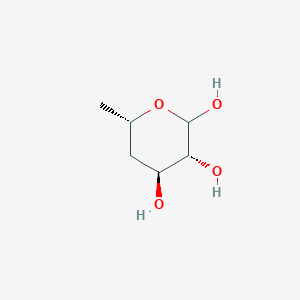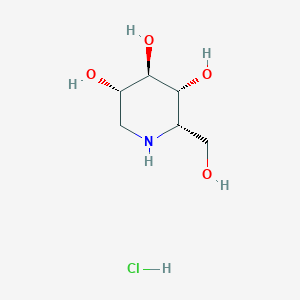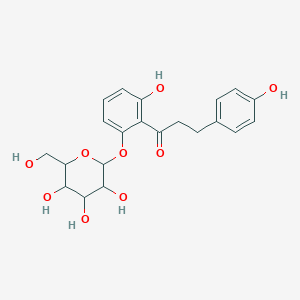![molecular formula C12H21N3O3 B1142041 (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate CAS No. 116300-00-6](/img/structure/B1142041.png)
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound represents an intriguing area of study in organic chemistry due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis process of related compounds often involves selective alkylations and protection-deprotection strategies. For instance, Baker, Condon, and Spanton (1992) described the synthesis of closely related compounds using optically pure 2-amino alcohols, leading to selective alkylations (Baker, Condon, & Spanton, 1992).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through methods like single crystal X-ray analysis. Baker, Condon, and Spanton (1992) used this method for compounds like (3S, 5S)-dialkyl-2,3,5,6-tetrahydro-5-alkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones (Baker, Condon, & Spanton, 1992).
Chemical Reactions and Properties
Various studies have shown diverse reactions and properties of similar compounds. Rossi et al. (2007) explored divergent and solvent-dependent reactions of related compounds, revealing insights into mechanisms like stereospecific cycloaddition (Rossi et al., 2007).
Physical Properties Analysis
The physical properties of similar compounds can be complex, often influenced by their molecular structure and synthesis method. Studies like those by Baker et al. provide insights into the physical properties through structural determination methods.
Chemical Properties Analysis
Chemical properties are deeply linked to the molecular structure and synthesis methods. For instance, Zelenov et al. (2014) detailed the chemical properties of compounds synthesized using tert-butoxycarbonyl, highlighting the importance of synthesis pathways in defining chemical properties (Zelenov et al., 2014).
Aplicaciones Científicas De Investigación
Applications in Material Science and Surface Chemistry
Diazonium Salts as Surface Modifiers : Aryl diazonium salts are utilized as coupling agents for attaching polymers, biomolecules, and nanoparticles to surfaces. This application is crucial in developing biosensors, protein arrays, and enhancing material properties by grafting synthetic polymers or biomacromolecules directly onto surfaces. The versatility of diazonium compounds in adhesion, surface, and materials sciences underscores their importance across multiple scientific domains (Mahouche-Chergui et al., 2011).
Safety And Hazards
Direcciones Futuras
Tertiary butyl esters find large applications in synthetic organic chemistry4. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems4. The resultant flow process was more efficient, versatile and sustainable compared to the batch4.
Please note that this information is general and may not apply directly to “(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate”. For more specific information, you may want to consult a specialist or perform a more targeted search.
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQFLSUODDBDO-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712102 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
CAS RN |
52716-48-0 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

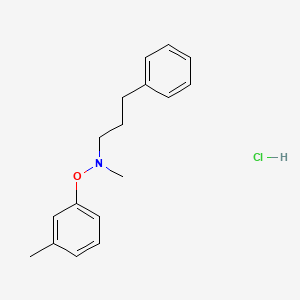

![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

